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Compound of Interest

Compound Name: 1,8-Diiodoanthracene

Cat. No.: B1337777 Get Quote

A guide for researchers, scientists, and drug development professionals on the spectroscopic

characteristics of two diiodoanthracene isomers.

The substitution pattern of functional groups on a core molecular scaffold can profoundly

influence its physicochemical and photophysical properties. In the realm of polycyclic aromatic

hydrocarbons, anthracene and its derivatives are of significant interest for applications in

materials science and drug development.[1][2] The introduction of heavy atoms like iodine can

further modulate these properties. This guide provides a comparative overview of the

spectroscopic data for 1,8-diiodoanthracene and the predicted data for its lesser-studied

isomer, 1,9-diiodoanthracene. A notable challenge in this comparison is the limited availability

of experimental data for 1,9-diiodoanthracene in public scientific literature, which suggests it

may be a more synthetically challenging isomer to access.[3]

Physicochemical Properties
A key distinguishing physical property between the two isomers is the melting point.
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Property 1,8-Diiodoanthracene 1,9-Diiodoanthracene

Molecular Formula C₁₄H₈I₂ C₁₄H₈I₂

Molecular Weight 430.02 g/mol 430.02 g/mol

Appearance Yellow solid Not available

Melting Point 190-191 °C[3] Not available

Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the two

isomers.

¹H NMR Spectroscopy
The proton NMR spectra are expected to show distinct differences in chemical shifts and

coupling patterns due to the different symmetry and electronic environments of the protons in

the two isomers.

Table 1: ¹H NMR Data (Predicted for 1,9-diiodoanthracene)

1,8-Diiodoanthracene
1,9-Diiodoanthracene (Predicted in CDCl₃)

[4]

Position Chemical Shift (δ, ppm)

Data not readily available in summarized format H-2, H-8

H-3, H-7

H-4, H-6

H-5

H-10

¹³C NMR Spectroscopy
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The carbon NMR spectra will reflect the number of unique carbon environments in each

molecule. Due to its higher symmetry, 1,8-diiodoanthracene is expected to have fewer signals

than the less symmetric 1,9-isomer. The carbon atoms directly bonded to iodine are expected

to show a significant upfield shift due to the heavy atom effect.[4]

Table 2: ¹³C NMR Data (Predicted for 1,9-diiodoanthracene)

1,8-Diiodoanthracene
1,9-Diiodoanthracene (Predicted in CDCl₃)

[4]

Position Chemical Shift (δ, ppm)

Data not readily available in summarized format C-1, C-9

C-2, C-8

C-3, C-7

C-4, C-6

C-4a, C-10a

C-5

C-8a, C-9a

C-10

UV-Vis Spectroscopy
The electronic absorption spectra of anthracene derivatives are characterized by fine

vibrational structure. The position of the absorption maxima (λmax) is sensitive to the

substitution pattern, which affects the extent of the π-conjugated system.

Table 3: UV-Visible Absorption Data (Predicted for 1,9-diiodoanthracene)
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1,8-Diiodoanthracene 1,9-Diiodoanthracene (Predicted)[1]

Solvent λmax (nm)

Data not readily available in summarized format Hexane

Dichloromethane

Acetonitrile

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compounds. The molecular

ion peak ([M]⁺) for both isomers would be observed at m/z 430.02. The fragmentation pattern

can provide clues about the stability of the molecule and the positions of the substituents.

Table 4: Mass Spectrometry Data (Predicted for 1,9-diiodoanthracene)

1,8-Diiodoanthracene 1,9-Diiodoanthracene (Predicted)[1]

Technique [M]⁺ (Observed)

Data not readily available in summarized format ESI-MS, HRMS (EI)

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The

following are generalized procedures applicable to the characterization of diiodoanthracene

isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Objective: To elucidate the molecular structure by analyzing the chemical environment of the

hydrogen and carbon nuclei.[1]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR

tube.[4]

¹H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans

are sufficient. A relaxation delay of 1-2 seconds is generally adequate.[4]

¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

required. A relaxation delay of 2-5 seconds is used.[4]

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard

(e.g., TMS at 0.00 ppm) or the residual solvent peak.[4]

UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.[1]

Instrumentation: A dual-beam UV-Vis spectrophotometer.[1]

Procedure:

Prepare a stock solution of the diiodoanthracene isomer of a known concentration (e.g., 1

mM) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, or acetonitrile).[1]

From the stock solution, prepare a series of dilutions to a final concentration suitable for

measurement (typically in the micromolar range).[1]

Use a quartz cuvette with a 1 cm path length.[1]

Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure

solvent as a reference.[1]

Identify the wavelength of maximum absorption (λmax) and calculate the molar

absorptivity (ε) using the Beer-Lambert law (A = εcl).[1]
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Instrumentation: A mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry

(ESI-MS) or High-Resolution Mass Spectrometry (HRMS) with an Electron Ionization (EI)

source).[1]

Procedure:

Prepare a dilute solution of the sample in a suitable volatile solvent.[1]

Introduce the sample into the mass spectrometer.

For EI-HRMS, the sample is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation. This technique provides a precise mass

measurement for elemental composition determination.[1]

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragment ions.[1]

Visualizing the Characterization Workflow
The following diagram illustrates the general experimental workflow for the synthesis and

spectroscopic characterization of a diiodoanthracene isomer.
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Caption: General workflow for the synthesis and spectroscopic characterization of

diiodoanthracene isomers.
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In conclusion, while a direct experimental comparison of 1,8-diiodoanthracene and 1,9-

diiodoanthracene is currently challenging due to the lack of data for the latter, this guide

provides a framework for understanding their expected spectroscopic differences. The

synthesis and full characterization of 1,9-diiodoanthracene would be a valuable contribution to

the field, allowing for a more complete understanding of how substituent positioning on the

anthracene core dictates its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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